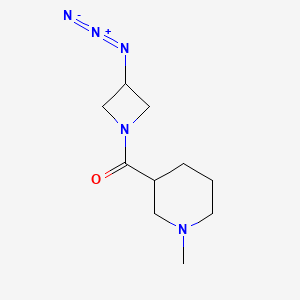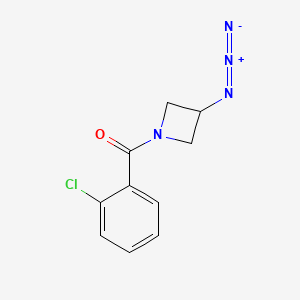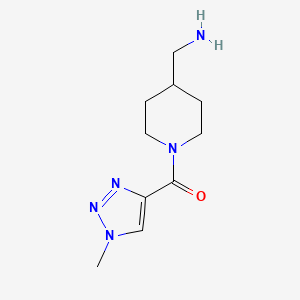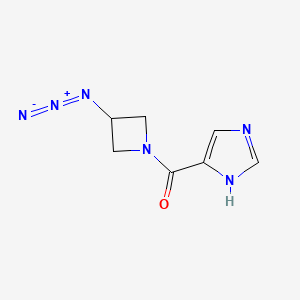
(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone, also known as 3-azido-1-methylpiperidine, is an organic compound used in a variety of scientific research applications. It is a member of the azetidine family and is used as a precursor to other azetidine compounds. 3-azido-1-methylpiperidine has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase (DHFR). It has also been used in the synthesis of peptide-based drugs and in the preparation of nanomaterials.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Research by Zanirato (2002) on the role of the carbonyl group in intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins indicates the importance of the carbonyl group in facilitating reactions that lead to the formation of heterocyclic compounds. This work suggests that compounds similar to "(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone" could participate in cycloaddition reactions, potentially yielding novel heterocyclic structures with diverse applications (Zanirato, 2002).
Synthesis of Heterocycles
The synthesis of heterocycles, particularly those containing both piperidine and pyridine rings, is a challenge in organic chemistry. Zhang et al. (2020) reported a simple and efficient method for synthesizing a compound with both a piperidine and a pyridine ring, indicating the potential for developing similar methodologies for the synthesis of compounds like "(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone" (Zhang et al., 2020).
Asymmetric Synthesis
The development of chiral ligands for asymmetric synthesis is another area of research relevant to compounds like "(3-Azidoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone." Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-14-4-2-3-8(5-14)10(16)15-6-9(7-15)12-13-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYMMDZMKLPAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















